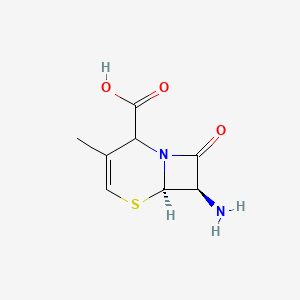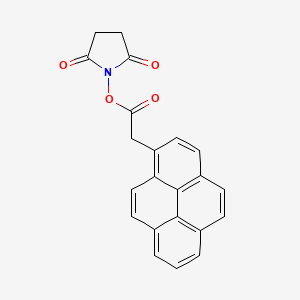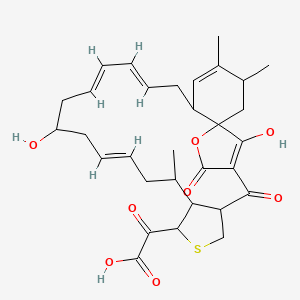
(7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cephalosporin derivatives, including compounds related to "(7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid," involves complex chemical processes, including nucleophilic substitution reactions, esterification, and intramolecular Claisen type reactions. For example, Jin Ning-ren (2008) described the synthesis of a closely related compound, 7β-Amino-3-[(1-Methyl-1H-tetrazo5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-AMCA), starting from 7-Aminocephalosporanic acid (7-ACA) under optimized conditions, achieving a high yield and purity confirmed by HPLC, 1H-NMR, FT-IR, and elementary analysis (Jin Ning-ren, 2008).
Molecular Structure Analysis
The molecular structure of cephalosporin derivatives, including "(7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid," is characterized by the presence of a β-lactam ring and a dihydrothiazine ring, which are essential for their antibacterial activity. Techniques such as NMR spectroscopy are crucial for determining the extent and ratio of functional group modifications, as demonstrated by F. Bortesi et al. (1977) in their work on silyl derivatives of cephalosporin-related compounds (Bortesi, Cavalli, & Mangia, 1977).
Chemical Reactions and Properties
Cephalosporin compounds undergo various chemical reactions that modify their structure and enhance their pharmacological properties. For instance, the synthesis of 7-Amino-3-Vinyl-4-Cephalosporanic Acid (7-AVCA), a key intermediate for cephalosporin antibiotics like cefdinir and cefixime, involves the Wittig reaction and enzymolysis, highlighting the compound's reactivity and the strategic approaches to its synthesis (S. Ke, 2010).
Physical Properties Analysis
The physical properties of cephalosporin derivatives, such as solubility, melting point, and stability, are critical for their formulation and therapeutic efficacy. While specific studies on "(7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid" are limited, the general approach involves detailed characterization of these properties to ensure optimal activity and delivery of the drug.
Chemical Properties Analysis
The chemical properties, including reactivity with various agents, stability under different conditions, and the ability to undergo specific transformations, are essential for understanding and optimizing the use of cephalosporin antibiotics. Studies on compounds like 7-Amino-3-Vinyl-4-Cephalosporanic Acid and its derivatives provide insights into these properties, offering a foundation for developing new and more effective antibiotics (S. Ke, 2010).
Aplicaciones Científicas De Investigación
Synthesis and Derivative Exploration
(7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid , as part of cephalosporanic acid derivatives, plays a pivotal role in synthesizing various cephalosporin derivatives, which are essential for antibiotic development. Research indicates that these derivatives can be synthesized through various chemical reactions, offering insights into the versatile applications of cephalosporanic acid in medicinal chemistry:
Synthesis of Benzhydryl Derivatives : A study by Deng Fu-li (2007) involved hydrolyzing 7-amino cephalosporanic acid to prepare Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylidene-amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, highlighting a method with significant yield and providing a basis for developing cephalosporin-based antibiotics (Deng, 2007).
Enantiopure Synthesis : The creation of enantiopure compounds like pyrrolizidinone amino acid from aspartate beta-aldehyde demonstrates the potential for (7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid derivatives in designing rigid dipeptide surrogates, which are valuable for understanding peptide conformation-activity relationships (Evelyne Dietrich & W. Lubell, 2003).
Cephalosporin C Derivatives : Another avenue of research involves deriving (R)-α-Aminoadipic acid from cephalosporin C during the production of 7-aminocephalosporanic acid, demonstrating the potential for transforming cephalosporanic acid into a variety of enantiomerically pure compounds for further pharmaceutical applications (A. Sadiq & N. Sewald, 2012).
Advanced Applications and Drug Development
Beyond these synthesis pathways, cephalosporanic acid derivatives, including (7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid, are instrumental in the development of advanced antibiotics and the study of their mechanisms:
Mechanistic Studies : Research into the mechanisms of action and inactivation of enzymes by cephalosporanic acid derivatives sheds light on their potential therapeutic applications. For example, the study of how (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid inactivates gamma-aminobutyric acid aminotransferase via an enamine mechanism demonstrates the intricate ways these compounds can interact with biological targets (P. Storici et al., 2004).
Anticancer and Antiviral Compounds : The development of squarate-based carbocyclic nucleosides as non-classical bioisosteric replacements in medicinal chemistry, involving derivatives of (7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid, underscores the potential for cephalosporanic acid derivatives in creating new anticancer and antiviral medications (Meijun Lu, Qing-Bin Lu, & J. Honek, 2017).
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve discussing unanswered questions or future research directions related to the compound.
Please note that this is a general outline and the specific details would depend on the particular compound being studied. If you have a different compound or a more specific question about this compound, feel free to ask!
Propiedades
IUPAC Name |
(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h2,4-5,7H,9H2,1H3,(H,12,13)/t4-,5?,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSAPRGFDMQMTB-TWQFUJJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2C(C(=O)N2C1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1148075.png)
